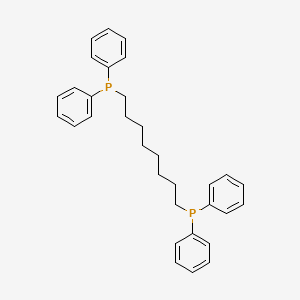

1,8-Bis(diphenylphosphino)octane

Übersicht

Beschreibung

1,8-Bis(diphenylphosphino)octane (C32H36P2) is a compound with a molecular weight of 482.6 g/mol . It has a complex structure with a total of 73 bonds, including 37 non-H bonds, 24 multiple bonds, 13 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 2 phosphane(s) .

Synthesis Analysis

The synthesis of 1,8-Bis(diphenylphosphino)octane has been reported in the context of creating a new Au22 nanocluster. This nanocluster is coordinated by six bidentate diphosphine ligands: 1,8-bis(diphenylphosphino)octane .Molecular Structure Analysis

The molecular structure of 1,8-Bis(diphenylphosphino)octane is complex. It consists of two Au11 units clipped together by four 1,8-Bis(diphenylphosphino)octane ligands. An additional two ligands coordinate to each Au11 unit in a bidentate fashion .Chemical Reactions Analysis

In terms of chemical reactions, 1,8-Bis(diphenylphosphino)octane has been shown to coordinate with gold nanoclusters. The eight uncoordinated surface gold atoms in the Au22 nanocluster are unprecedented in atom-precise gold nanoparticles and can be considered as potential in situ active sites for catalysis .Physical And Chemical Properties Analysis

1,8-Bis(diphenylphosphino)octane has a molecular weight of 482.6 g/mol. It has a high complexity of 413 and a high XLogP3-AA value of 8.4, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Synthesis

“1,8-Bis(diphenylphosphino)octane” is utilized in metal catalytic asymmetric reactions which are pivotal for producing pharmaceuticals and agrochemicals. Bidentate ligands like this compound are chosen for their strong coordination affinity to metals, enhancing the enantioselectivity of the synthesis .

Electronic and Optical Properties Analysis

This compound is integral in studying the electronic and optical properties of nanoclusters composed of two bonded Au11 subunits. Time-dependent density functional theory calculations leverage the bidentate diphosphine ligands’ properties to explore these clusters’ characteristics .

Gold Nanocluster Research

“1,8-Bis(diphenylphosphino)octane” serves as a protective ligand for Au22 nanoclusters on oxide supports, which are active in catalysis. The investigation of these monodispersed and atomically precise clusters aids in understanding coordination, size, and ligand effects in gold catalysis .

Wirkmechanismus

Target of Action

1,8-Bis(diphenylphosphino)octane is a bidentate diphosphine ligand . It primarily targets gold atoms in the formation of gold nanoclusters . These gold atoms serve as the primary sites for the compound’s action .

Mode of Action

The compound interacts with its targets by forming bonds with gold atoms in nanoclusters . Specifically, it holds together two directly bonded Au11 subunits, creating a nanocluster composed of these subunits . This interaction results in a change in the electronic and optical properties of the nanocluster .

Biochemical Pathways

Its interaction with gold atoms in nanoclusters suggests that it may influence the electronic and optical properties of these structures .

Pharmacokinetics

It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .

Result of Action

These gold atoms can be considered as potential in situ active sites for catalysis .

Action Environment

The action of 1,8-Bis(diphenylphosphino)octane is influenced by environmental factors such as temperature and the presence of inert gas. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of gold atoms is also crucial for the compound’s action .

Safety and Hazards

Zukünftige Richtungen

The future directions of 1,8-Bis(diphenylphosphino)octane research could involve further exploration of its coordination with gold nanoclusters. The uncoordinated surface gold atoms in the Au22 nanocluster present potential in situ active sites for catalysis, which could be harnessed for various applications .

Eigenschaften

IUPAC Name |

8-diphenylphosphanyloctyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABUPOVYOOZOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571154 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41625-30-3 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)